Solifenacin hydrochloride

Description

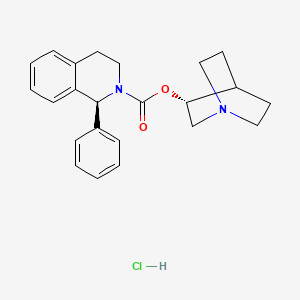

Structure

3D Structure of Parent

Properties

IUPAC Name |

[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O2.ClH/c26-23(27-21-16-24-13-10-18(21)11-14-24)25-15-12-17-6-4-5-9-20(17)22(25)19-7-2-1-3-8-19;/h1-9,18,21-22H,10-16H2;1H/t21-,22-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAUBKMSXTZQZEB-VROPFNGYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CCC1[C@H](C2)OC(=O)N3CCC4=CC=CC=C4[C@@H]3C5=CC=CC=C5.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4046783 | |

| Record name | Solifenacin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180468-39-7 | |

| Record name | Solifenacin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Purification of Solifenacin Succinate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core processes involved in the synthesis and purification of solifenacin (B1663824) succinate (B1194679), a competitive muscarinic receptor antagonist used for the treatment of overactive bladder. The information presented is collated from key patents and scientific literature, offering detailed experimental protocols and quantitative data to support research and development in this field.

Synthesis of Solifenacin Succinate

The most common and industrially viable synthesis of solifenacin succinate involves a multi-step process culminating in a diastereomeric resolution. The key steps include the formation of a carbamate (B1207046) intermediate, condensation with 3-quinuclidinol (B22445) to form a mixture of diastereomers, and subsequent selective crystallization of the desired (1S, 3'R) isomer as the succinate salt.

General Synthesis Pathway

A prevalent synthetic route commences with (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline, which is reacted with an alkyl chloroformate to yield an intermediate, (1S)-alkyl 1-phenyl-1,2,3,4-tetrahydro-2-isoquinolinecarboxylate. This intermediate is then condensed with (RS)-3-quinuclidinol to produce a diastereomeric mixture of solifenacin base. The desired (1S, 3'R) isomer is then selectively isolated through crystallization with succinic acid.[1][2]

An alternative approach involves the reaction of (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline with (R)-quinuclidin-3-yl carbonochloridate (B8618190) to directly form solifenacin.[3] Another described method starts from phenethylamine, proceeding through acylation, Bischler-Napieralski cyclization, reduction, and resolution to obtain the key intermediate (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline.[4]

Synthesis workflow for Solifenacin Succinate.

Experimental Protocol: Synthesis of Solifenacin Diastereomeric Mixture

This protocol describes the condensation reaction to form the diastereomeric mixture of solifenacin base.

-

Reaction Setup : A solution of (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline in an appropriate solvent such as isopropyl acetate (B1210297) is prepared.[5]

-

Reagent Addition : Triethylamine is added to the solution.[5]

-

Condensation : The mixture is heated to reflux, and a solution of (1S)-ethyl 1-phenyl-1,2,3,4-tetrahydro-2-isoquinolinecarboxylate in the same solvent is added. The reaction mixture is maintained at reflux for approximately 4 hours.[5]

-

Work-up : The reaction mixture is cooled, and a saturated solution of ammonium (B1175870) chloride is added.[5] The organic layer containing the solifenacin base diastereomers is separated, washed, and can be optionally dried.[5]

Experimental Protocol: Diastereomeric Crystallization

This step is crucial for the selective isolation of the therapeutically active (1S, 3'R) isomer.

-

Solvent System : The diastereomeric mixture of solifenacin is dissolved in a suitable solvent system, often a mixture of ethanol (B145695) and ethyl acetate.[1][6]

-

Addition of Succinic Acid : Succinic acid is added to the solution.[1]

-

Crystallization : The reaction mass is heated (e.g., to 60-65°C) and stirred for a period (e.g., 1 hour).[1] The mixture is then cooled to allow for crystallization. Seeding with solifenacin succinate crystals may be employed to induce crystallization.[1][6]

-

Isolation : The crystallized product is filtered, washed with a suitable solvent like ethyl acetate, and then dried under reduced pressure.[1]

Purification of Solifenacin Succinate

The crude solifenacin succinate obtained from the diastereomeric crystallization undergoes further purification to meet the stringent purity requirements for an active pharmaceutical ingredient (API). Recrystallization is a commonly employed method.

Experimental Protocol: Recrystallization

-

Dissolution : The crude solifenacin succinate is dissolved in a solvent mixture, such as ethanol and ethyl acetate, at an elevated temperature (e.g., 60-65°C) to obtain a clear solution.[1][2]

-

Decolorization (Optional) : Activated carbon may be added to the hot solution to remove colored impurities. The carbon is subsequently filtered off.[1][2]

-

Crystallization : The filtrate is slowly cooled to a lower temperature (e.g., 0-5°C) to induce crystallization of the pure solifenacin succinate.[1][6]

-

Isolation and Drying : The purified product is collected by filtration, washed with a cold solvent (e.g., ethyl acetate), and dried under vacuum at a suitable temperature (e.g., 50-55°C).[1][6]

Another described method for purification involves dissolving solifenacin succinate in acetone (B3395972) with heating, followed by the addition of ethyl acetate and cooling to induce crystallization.[7] A process using 1-hexanol (B41254) and purified water for crystallization has also been reported.[8]

Purification workflow for Solifenacin Succinate.

Quantitative Data

The efficiency of the synthesis and purification processes is evaluated based on yield and purity, particularly the level of the undesired diastereomer.

| Stage | Parameter | Value | Reference |

| Diastereomeric Crystallization (Crude) | Chiral Purity (HPLC) | 93.69% | [1] |

| (1S,3'S)-Diastereomer Content | 6.30% | [1] | |

| Slurry in Ethyl Acetate (Intermediate) | Chiral Purity (HPLC) | 99.44% | [1] |

| (1S,3'S)-Diastereomer Content | 0.56% | [1] | |

| Second Slurry in Ethyl Acetate (Crude) | Chiral Purity (HPLC) | 99.60% | [1] |

| (1S,3'S)-Diastereomer Content | 0.40% | [1] | |

| Final Purified Product | Chromatographic Purity (HPLC) | 99.94% | [6] |

| Chiral Purity (Chiral HPLC) | 99.94% | [6] | |

| (1S,3'S)-Diastereomer Content | 0.06% | [6] | |

| Yield | 87% (w/w based on input) | [6] |

Impurities

Several impurities can arise during the synthesis of solifenacin succinate. These can be process-related impurities from starting materials or by-products, or degradation products.[9][10] Common impurities include other stereoisomers of solifenacin, such as the (1S,3'S)-diastereomer, and related substances that are monitored and controlled during the manufacturing process.[1][10][11] The European Pharmacopoeia (EP) lists several official impurities for solifenacin succinate.[10]

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for assessing the purity of solifenacin succinate. Chiral HPLC methods are specifically employed to determine the enantiomeric and diastereomeric purity.[1][5][6] These methods are crucial for ensuring the final product contains the correct stereoisomer in high purity.

References

- 1. US8772491B2 - Process for the preparation of solifenacin succinate - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis process of solifenacin succinate - Eureka | Patsnap [eureka.patsnap.com]

- 4. Synthesis of Solifenacin Succinate | Semantic Scholar [semanticscholar.org]

- 5. US20080242697A1 - Process for the synthesis of solifenacin - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. CN102887894A - Crystal form of solifenacin succinate and preparation method thereof - Google Patents [patents.google.com]

- 8. WO2011003624A1 - A process for the preparation and purification of solifenacin salts - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. synthinkchemicals.com [synthinkchemicals.com]

- 11. pharmaffiliates.com [pharmaffiliates.com]

Solifenacin's Muscarinic Receptor Subtype Selectivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solifenacin (B1663824) is a competitive muscarinic receptor antagonist, primarily indicated for the treatment of overactive bladder (OAB). Its therapeutic efficacy is rooted in its selectivity profile across the five human muscarinic acetylcholine (B1216132) receptor subtypes (M1-M5). This document provides an in-depth technical overview of solifenacin's binding affinities and functional potencies, details the experimental methodologies used to determine these parameters, and illustrates the associated intracellular signaling pathways.

Introduction

The muscarinic acetylcholine receptors are a family of G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. The five subtypes, M1 through M5, are distributed throughout the body and are involved in a diverse range of physiological functions. Solifenacin's clinical utility in treating OAB is attributed to its higher affinity for the M3 receptor, which is predominantly responsible for urinary bladder contraction, compared to other subtypes that mediate effects such as salivation and cognitive function.[1][2] This selectivity profile is crucial for maximizing therapeutic benefit while minimizing anticholinergic side effects.

Muscarinic Receptor Subtype Selectivity Profile of Solifenacin

The selectivity of solifenacin has been characterized through in vitro radioligand binding and functional assays. The data consistently demonstrate a higher affinity for the M3 receptor subtype.

Binding Affinity

Binding affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of a ligand that will bind to half the available receptors at equilibrium. A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Solifenacin Ki (nM) |

| M1 | 26 |

| M2 | 170 |

| M3 | 12 |

| M4 | 110 |

| M5 | 31 |

Table 1: Binding affinities (Ki) of solifenacin for human muscarinic receptor subtypes as determined by radioligand binding assays. Data sourced from multiple studies.[3][4][5]

Functional Potency

Functional assays measure the effect of a ligand on receptor-mediated cellular responses. For an antagonist like solifenacin, this is often expressed as the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

| Tissue/Assay | Receptor Target | Solifenacin pA2 |

| Isolated Rat Urinary Bladder | M3 | 7.44 ± 0.09 |

Table 2: Functional potency (pA2) of solifenacin in antagonizing carbachol-induced contractions in isolated rat urinary bladder.[4][5]

Experimental Protocols

The following are detailed methodologies representative of the key experiments used to characterize the muscarinic receptor subtype selectivity of solifenacin.

Radioligand Binding Assay for Ki Determination

This assay determines the affinity of a compound for a receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of solifenacin for each of the five human muscarinic receptor subtypes.

Materials:

-

Membrane preparations from cells stably expressing human M1, M2, M3, M4, or M5 receptors.

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).

-

Solifenacin succinate.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters.

-

Scintillation fluid.

-

96-well microplates.

-

Filter harvester.

-

Scintillation counter.

Procedure:

-

Reaction Mixture Preparation: In each well of a 96-well microplate, combine the cell membrane preparation, a fixed concentration of [³H]-NMS (typically at its Kd concentration), and varying concentrations of solifenacin.

-

Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of solifenacin that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay for Functional Potency

This assay measures the ability of an antagonist to inhibit agonist-induced increases in intracellular calcium, a downstream effect of M1, M3, and M5 receptor activation.

Objective: To determine the functional potency (pA₂) of solifenacin at Gq-coupled muscarinic receptors.

Materials:

-

Cells stably expressing the human M1, M3, or M5 receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Solifenacin succinate.

-

Muscarinic agonist (e.g., carbachol).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

96- or 384-well black, clear-bottom microplates.

-

Fluorescent plate reader with automated liquid handling.

Procedure:

-

Cell Plating: Seed the cells into the microplates and allow them to attach overnight.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye solution for a specified time (e.g., 60 minutes) at 37°C.

-

Antagonist Pre-incubation: Wash the cells and then pre-incubate them with varying concentrations of solifenacin for a set period.

-

Agonist Stimulation and Signal Detection: Place the plate in a fluorescent plate reader. Measure the baseline fluorescence, then add a fixed concentration of the agonist (carbachol) to all wells and immediately begin recording the change in fluorescence over time. The increase in fluorescence corresponds to an increase in intracellular calcium.

-

Data Analysis: Construct concentration-response curves for the agonist in the absence and presence of different concentrations of solifenacin. Determine the Schild plot and calculate the pA₂ value.

Muscarinic Receptor Signaling Pathways

Muscarinic receptors mediate their effects through different G-protein signaling cascades. M1, M3, and M5 receptors couple to Gq proteins, while M2 and M4 receptors couple to Gi proteins.

Gq-Coupled Signaling (M1, M3, M5)

Activation of M1, M3, and M5 receptors by acetylcholine leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC). This pathway ultimately leads to smooth muscle contraction and glandular secretion.

Gi-Coupled Signaling (M2, M4)

Activation of M2 and M4 receptors by acetylcholine leads to the inhibition of adenylyl cyclase, which results in a decrease in intracellular cyclic AMP (cAMP) levels. The βγ-subunits of the Gi protein can also directly activate G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and an inhibitory effect on neuronal firing and heart rate.

Conclusion

The pharmacological profile of solifenacin is characterized by a higher affinity and functional antagonism at the M3 muscarinic receptor subtype compared to M1, M2, M4, and M5. This selectivity for the M3 receptor, which is the primary mediator of detrusor muscle contraction, provides the basis for its efficacy in treating overactive bladder. The distinct G-protein coupling of the muscarinic receptor subtypes underlies the diverse physiological effects mediated by these receptors and highlights the importance of subtype selectivity in drug design to achieve a favorable therapeutic window. This technical guide provides a foundational understanding of solifenacin's interaction with muscarinic receptors for professionals in the field of pharmacology and drug development.

References

In Vitro Characterization of Solifenacin's Antimuscarinic Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro pharmacological characterization of solifenacin (B1663824), a competitive muscarinic receptor antagonist. The document focuses on its binding affinity, functional activity, and selectivity for the five human muscarinic acetylcholine (B1216132) receptor subtypes (M1-M5). Detailed experimental protocols and visual representations of key processes are included to support research and development in this area.

Introduction to Solifenacin's Antimuscarinic Activity

Solifenacin is a tertiary amine antimuscarinic agent used clinically for the treatment of overactive bladder (OAB). Its therapeutic effect is primarily mediated through the competitive antagonism of muscarinic M3 receptors in the detrusor muscle of the urinary bladder, leading to smooth muscle relaxation. The in vitro characterization of solifenacin is crucial for understanding its potency, selectivity, and mechanism of action at the molecular level. This is typically achieved through a combination of radioligand binding assays and functional tissue-based assays.

Quantitative Analysis of Solifenacin's In Vitro Activity

The following tables summarize the key quantitative data from in vitro studies, providing a comparative view of solifenacin's affinity and functional antagonism at muscarinic receptors.

Table 1: Muscarinic Receptor Binding Affinities of Solifenacin

This table presents the equilibrium dissociation constants (Ki) of solifenacin for the five human muscarinic receptor subtypes, as determined by radioligand binding assays. Lower Ki values indicate higher binding affinity.

| Receptor Subtype | Solifenacin Ki (nM) | Reference Radioligand | Source |

| M1 | 26 | [³H]-N-Methylscopolamine | [1][2] |

| M2 | 170 | [³H]-N-Methylscopolamine | [1][2] |

| M3 | 12 | [³H]-N-Methylscopolamine | [1][2] |

| M4 | 110 | [³H]-N-Methylscopolamine | [1][2] |

| M5 | 31 | [³H]-N-Methylscopolamine | [1][2] |

Table 2: Functional Antagonistic Activity of Solifenacin

This table summarizes the functional potency of solifenacin in isolated tissue preparations. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, indicating competitive antagonism. The pKb value is the negative logarithm of the antagonist's dissociation constant, determined from functional experiments.

| Tissue Preparation | Agonist | Parameter | Value | Source |

| Isolated Rat Urinary Bladder | Carbachol (B1668302) | pA2 | 7.44 ± 0.09 | [1][2] |

| Isolated Guinea Pig Urinary Bladder | Carbachol | pKb | 7.1 | |

| Guinea Pig Detrusor Cells | Carbachol | pKi (from Ca²⁺ mobilization) | 8.4 | |

| Mouse Submandibular Gland Cells | Carbachol | pKb (from Ca²⁺ mobilization) | 7.4 |

Key Experimental Protocols

This section provides detailed methodologies for the principal in vitro assays used to characterize solifenacin's antimuscarinic activity.

Radioligand Binding Assay for Muscarinic Receptors

This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of solifenacin for the five human muscarinic receptor subtypes using a radiolabeled antagonist, such as [³H]-N-methylscopolamine ([³H]-NMS).

3.1.1. Materials

-

Membrane Preparations: CHO-K1 cells stably expressing human M1, M2, M3, M4, or M5 receptors.

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) with a specific activity of approximately 80 Ci/mmol.

-

Non-specific Binding Control: Atropine (B194438) sulfate.

-

Test Compound: Solifenacin succinate.

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass Fiber Filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).

-

96-well plates, scintillation vials, and a liquid scintillation counter.

3.1.2. Procedure

-

Compound Dilution: Prepare serial dilutions of solifenacin in the assay buffer. A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁴ M.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: 25 µL of assay buffer, 25 µL of [³H]-NMS solution (at a final concentration close to its Kd, e.g., 0.1-1.0 nM), and 200 µL of membrane preparation (5-10 µg of protein).

-

Non-specific Binding (NSB): 25 µL of atropine solution (1 µM final concentration), 25 µL of [³H]-NMS solution, and 200 µL of membrane preparation.

-

Competition Binding: 25 µL of each solifenacin dilution, 25 µL of [³H]-NMS solution, and 200 µL of membrane preparation.

-

-

Incubation: Incubate the plate at room temperature (or 37°C) for 60-120 minutes to allow the binding to reach equilibrium.

-

Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters three times with 3 mL of ice-cold wash buffer.

-

Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

3.1.3. Data Analysis

-

Calculate Specific Binding: Subtract the non-specific binding (counts per minute, CPM) from the total binding and the competition binding CPM values.

-

Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the solifenacin concentration.

-

Determine IC₅₀: Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of solifenacin that inhibits 50% of the specific [³H]-NMS binding).

-

Calculate Ki: Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) Where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Isolated Bladder Strip Functional Assay (Schild Analysis)

This protocol describes the methodology to determine the functional antagonistic potency (pA2) of solifenacin by measuring its ability to inhibit carbachol-induced contractions in isolated rat urinary bladder strips.

3.2.1. Materials

-

Tissue: Freshly isolated urinary bladders from male Wistar rats.

-

Physiological Salt Solution (Krebs-Henseleit Solution): Composition (in mM): NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, and glucose 11. The solution should be maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂ to maintain a pH of 7.4.

-

Agonist: Carbachol.

-

Antagonist: Solifenacin succinate.

-

Isolated Organ Bath System: Equipped with isometric force transducers.

3.2.2. Procedure

-

Tissue Preparation: Euthanize the rat and excise the urinary bladder. Remove extraneous connective and adipose tissue. Cut the bladder into longitudinal strips (approximately 2 mm wide and 10 mm long).

-

Mounting: Suspend the bladder strips in organ baths containing Krebs-Henseleit solution under a resting tension of 1 gram.

-

Equilibration: Allow the tissues to equilibrate for at least 60 minutes, with washes every 15-20 minutes.

-

Control Concentration-Response Curve: Generate a cumulative concentration-response curve for carbachol (e.g., 10⁻⁸ M to 10⁻³ M) to establish a baseline contractile response.

-

Antagonist Incubation: After washing out the carbachol and allowing the tissue to return to baseline, incubate the strips with a fixed concentration of solifenacin for a pre-determined period (e.g., 30-60 minutes) to allow for equilibration.

-

Second Concentration-Response Curve: In the continued presence of solifenacin, generate a second cumulative concentration-response curve for carbachol.

-

Repeat: Repeat steps 5 and 6 with increasing concentrations of solifenacin on different tissue preparations.

3.2.3. Data Analysis (Schild Plot)

-

Calculate Dose Ratios: For each concentration of solifenacin, calculate the dose ratio (DR), which is the ratio of the EC₅₀ of carbachol in the presence of solifenacin to the EC₅₀ of carbachol in the absence of the antagonist.

-

Construct Schild Plot: Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of solifenacin on the x-axis.

-

Determine pA₂: For a competitive antagonist, the Schild plot should be a straight line with a slope not significantly different from 1. The pA₂ value is the x-intercept of the regression line.

Visualizations of Key Concepts and Processes

The following diagrams illustrate the signaling pathways of muscarinic receptors, a typical experimental workflow for a competitive binding assay, and the selectivity profile of solifenacin.

Muscarinic Receptor Signaling Pathways.

Competitive Radioligand Binding Assay Workflow.

Solifenacin's Muscarinic Receptor Selectivity Profile.

References

Solifenacin Binding Affinity for Muscarinic Receptors: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of solifenacin (B1663824) for the five human muscarinic acetylcholine (B1216132) receptor subtypes (M1, M2, M3, M4, and M5). Solifenacin is a competitive muscarinic receptor antagonist used clinically for the treatment of overactive bladder.[1] Its therapeutic efficacy and side-effect profile are directly related to its differential affinity for these receptor subtypes. This document summarizes the quantitative binding data, details the experimental protocols used for their determination, and illustrates the associated signaling pathways.

Data Presentation: Solifenacin Binding Affinity (Ki)

The binding affinity of a ligand for a receptor is quantified by the inhibition constant (Ki). A lower Ki value signifies a higher binding affinity. The data presented below are derived from in vitro radioligand receptor binding assays using human recombinant muscarinic receptors.[2][3]

Table 1: Solifenacin Inhibition Constants (Ki) for Human Muscarinic Receptor Subtypes

| Receptor Subtype | Ki (nM) | pKi |

| M1 | 26 | 7.6 |

| M2 | 170 | 6.9 |

| M3 | 12 | 8.0 |

| M4 | 110 | 7.0 |

| M5 | 31 | 7.5 |

| Data sourced from radioligand binding assays.[2][3][4][5] |

As the data indicates, solifenacin exhibits the highest affinity for the M3 receptor subtype, followed by the M1, M5, M4, and M2 subtypes.[2][3][4] This selectivity for the M3 receptor, which is the primary mediator of bladder detrusor muscle contraction, is fundamental to its clinical application in treating overactive bladder.[1][6]

Experimental Protocols: Radioligand Binding Assay

The determination of Ki values for solifenacin is predominantly achieved through competitive radioligand binding assays. This method is considered the gold standard for quantifying the affinity of a ligand for its target receptor.[7]

Principle: The assay measures the ability of an unlabeled compound (solifenacin) to compete with a radiolabeled ligand for binding to the target muscarinic receptors. The concentration of the unlabeled compound that displaces 50% of the specifically bound radioligand is known as the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[8][9]

Detailed Methodology:

-

Membrane Preparation:

-

Cell lines (e.g., Chinese Hamster Ovary or Human Embryonic Kidney cells) are transfected to express a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

-

The cells are cultured and harvested. The cell membranes are then isolated through homogenization and centrifugation to create a membrane preparation rich in the target receptor.[8]

-

-

Binding Assay:

-

The receptor membrane preparation is incubated in a buffer solution.

-

A constant, low concentration of a high-affinity muscarinic radioligand, typically [N-methyl-³H]-scopolamine ([³H]-NMS), is added.[10][11]

-

Varying concentrations of unlabeled solifenacin are added to compete for the binding sites.

-

The reaction is allowed to incubate until equilibrium is reached.

-

-

Separation and Detection:

-

The incubation is terminated by rapid vacuum filtration through a glass fiber filter. This separates the receptor-bound radioligand from the free radioligand in the solution.[8]

-

The filters are washed with an ice-cold buffer to remove any non-specifically bound radioligand.

-

The radioactivity retained on the filters, corresponding to the bound radioligand, is measured using a liquid scintillation counter.[8]

-

-

Data Analysis:

-

The data are plotted as the percentage of specific binding of the radioligand against the logarithm of the solifenacin concentration.

-

Non-linear regression analysis is used to fit a sigmoidal dose-response curve and determine the IC50 value.

-

The Ki value is calculated using the Cheng-Prusoff equation :

-

Visualizations: Signaling Pathways and Experimental Workflow

Muscarinic Receptor Signaling Pathways

Muscarinic receptors are G-protein coupled receptors (GPCRs) that are divided into two main signaling families based on their G-protein coupling.[12][13]

-

M1, M3, and M5 Receptors: These receptors preferentially couple to Gq/11 proteins. Activation of this pathway leads to the stimulation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[13][14]

-

M2 and M4 Receptors: These receptors couple to Gi/o proteins. Activation of this pathway inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The βγ-subunits of the Gi/o protein can also directly modulate the activity of ion channels, such as inwardly rectifying potassium channels.[12][13]

Experimental Workflow: Radioligand Binding Assay

The following diagram outlines the logical flow of a competitive radioligand binding assay used to determine the Ki of solifenacin.

References

- 1. Solifenacin | C23H26N2O2 | CID 154059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacological characterization of a new antimuscarinic agent, solifenacin succinate, in comparison with other antimuscarinic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. M(3) receptor antagonism by the novel antimuscarinic agent solifenacin in the urinary bladder and salivary gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of Bladder Selectivity of Antimuscarinic Agents on the Basis of In Vivo Drug-Receptor Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. chem.uwec.edu [chem.uwec.edu]

- 10. Comparison of muscarinic receptor selectivity of solifenacin and oxybutynin in the bladder and submandibular gland of muscarinic receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Muscarinic Receptor Binding in Rat Bladder Urothelium and Detrusor Muscle by Intravesical Solifenacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. researchgate.net [researchgate.net]

- 14. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

Preclinical Pharmacokinetics and Metabolism of Solifenacin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solifenacin (B1663824) is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder. Understanding its preclinical pharmacokinetic and metabolic profile is crucial for the interpretation of toxicological data and for predicting its clinical pharmacology. This technical guide provides an in-depth overview of the absorption, distribution, metabolism, and excretion (ADME) of solifenacin in various preclinical species, supported by experimental methodologies and visual representations of its metabolic pathways.

Preclinical Pharmacokinetics

The pharmacokinetic profile of solifenacin has been evaluated in several preclinical species, including mice, rats, and dogs. These studies reveal the disposition of the drug and provide essential data for dose selection in toxicological studies and for interspecies scaling.

Absorption

Distribution

Solifenacin is highly distributed to non-CNS tissues.[1][2][3] It exhibits a high degree of plasma protein binding, approximately 98%, primarily to α1-acid glycoprotein.[1][2][3] The mean steady-state volume of distribution in humans is approximately 600 L.[1][2][3]

Metabolism

Solifenacin is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system, although alternative metabolic pathways exist.[3][4] The main metabolic pathways are N-oxidation of the quinuclidinyl ring and 4R-hydroxylation of the tetrahydroisoquinoline ring.[3] This results in the formation of one pharmacologically active metabolite, 4R-hydroxy solifenacin, and three major inactive metabolites: the N-glucuronide, the N-oxide, and the 4R-hydroxy-N-oxide of solifenacin.[4] The active metabolite, 4R-hydroxy solifenacin, is found at low concentrations and is unlikely to contribute significantly to the clinical activity of the parent compound.[4]

Excretion

Following administration of radiolabeled solifenacin to humans, approximately 69.2% of the radioactivity is recovered in the urine and 22.5% in the feces over 26 days.[4] Less than 15% of the administered dose is excreted as unchanged solifenacin in the urine.[3] The major metabolites identified in urine are the N-oxide of solifenacin, 4R-hydroxy solifenacin, and 4R-hydroxy-N-oxide of solifenacin.[3] In feces, the major metabolite is 4R-hydroxy solifenacin.[3]

Quantitative Pharmacokinetic Data

The following tables summarize the available quantitative preclinical pharmacokinetic data for solifenacin in various species. It is important to note that a complete set of directly comparable pharmacokinetic parameters across all species is not available in the public literature. The data presented here is compiled from toxicology study reports and other available resources.

Table 1: Single-Dose Oral Pharmacokinetic Parameters of Solifenacin in Preclinical Species

| Species | Sex | Dose (mg/kg) | AUC (ng·h/mL) | Cmax (ng/mL) | Tmax (h) | t1/2 (h) |

| Mouse | Male | 30 | 745 (AUC₂₄) | - | - | - |

| Female | 30 | 566 (AUC₂₄) | - | - | - | |

| Rat | Male | 3 | 19 (AUC₂₄) | - | - | - |

| Female | 3 | 48 (AUC₂₄) | - | - | - | |

| Dog | Male | 3 | 395-497 (mean AUC₂₄) | - | - | - |

| Female | 3 | 47-165 (mean AUC₂₄) | - | - | - |

Data compiled from toxicology reports, specific Cmax, Tmax, and t1/2 values were not provided in the source documents.[5]

Table 2: No Observed Adverse Effect Level (NOAEL) and Corresponding Systemic Exposure in Preclinical Species

| Species | Study Duration | NOAEL (mg/kg/day) | Solifenacin AUC₂₄ (ng·h/mL) | Active Metabolite (4R-hydroxy solifenacin) AUC₂₄ (ng·h/mL) |

| Mouse | 26 weeks | 30 | 745 (M), 566 (F) | - |

| Rat | 26 weeks | 3 | 19 (M), 48 (F) | 5042 (M), 8928 (F) |

| Dog | 4 weeks | 3 | - | - |

| Dog | 13 weeks | 12 | - | - |

| Dog | 52 weeks | 6 (M), 3 (F) | 395-497 (M), 47-165 (F) | - |

M: Male, F: Female. Data sourced from pharmacology reviews.[5]

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of solifenacin are often proprietary. However, based on published literature, the following methodologies are representative of the techniques used.

In Vivo Pharmacokinetic Studies

Objective: To determine the pharmacokinetic profile of solifenacin in preclinical species.

Typical Protocol:

-

Animal Models: Male and female animals of the selected species (e.g., Wistar rats, Beagle dogs) are used. Animals are housed under standard laboratory conditions with controlled temperature, humidity, and light-dark cycles, and have access to food and water ad libitum, except for fasting periods before dosing.

-

Dosing: Solifenacin succinate (B1194679) is typically administered as a single oral (gavage) or intravenous (bolus injection) dose. For oral administration, the compound is often formulated in a suitable vehicle such as water or a methylcellulose (B11928114) solution.

-

Blood Sampling: Serial blood samples are collected from a suitable site (e.g., tail vein in rats, cephalic vein in dogs) at predetermined time points post-dose (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours). Blood is collected into tubes containing an anticoagulant (e.g., heparin or EDTA).

-

Plasma Preparation: Plasma is separated by centrifugation and stored frozen (e.g., at -20°C or -80°C) until analysis.

-

Bioanalysis: Plasma concentrations of solifenacin and its metabolites are determined using a validated bioanalytical method, typically Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, elimination half-life (t1/2), clearance (CL), and volume of distribution (Vd).

In Vitro Metabolism Studies

Objective: To investigate the metabolic pathways of solifenacin and identify the enzymes involved.

Typical Protocol using Liver Microsomes:

-

Microsome Preparation: Liver microsomes are prepared from the livers of the preclinical species of interest (e.g., rat, dog) and humans through differential centrifugation. The protein concentration of the microsomal preparation is determined.

-

Incubation: Solifenacin is incubated with liver microsomes in the presence of a NADPH-generating system (cofactor for CYP enzymes) in a phosphate (B84403) buffer at 37°C. Control incubations are performed in the absence of the NADPH-generating system to assess non-CYP mediated metabolism.

-

Reaction Termination and Sample Preparation: The incubation reactions are terminated at various time points by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol). The samples are then centrifuged to precipitate proteins, and the supernatant is collected for analysis.

-

Metabolite Identification: The supernatant is analyzed by LC-MS/MS to identify and characterize the metabolites of solifenacin based on their mass-to-charge ratios and fragmentation patterns.

-

Enzyme Phenotyping: To identify the specific CYP enzymes responsible for solifenacin metabolism, studies are conducted using a panel of recombinant human CYP enzymes or by using specific chemical inhibitors of different CYP isoforms in the microsomal incubations.

Bioanalytical Method for Solifenacin in Plasma

Objective: To accurately quantify the concentration of solifenacin in animal plasma samples.

Typical LC-MS/MS Method:

-

Sample Preparation: A protein precipitation method is commonly used. An internal standard (e.g., a deuterated analog of solifenacin) is added to the plasma sample, followed by the addition of a precipitating agent like methanol (B129727) or acetonitrile. After vortexing and centrifugation, the supernatant is collected.

-

Chromatography: The separation is achieved on a reverse-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., methanol or acetonitrile), often in a gradient elution mode.

-

Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in the positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for solifenacin and its internal standard.

-

Validation: The method is validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.

Visualizations

Metabolic Pathway of Solifenacin

The following diagram illustrates the primary metabolic pathways of solifenacin.

Caption: Primary metabolic pathways of solifenacin.

Experimental Workflow for In Vitro Metabolism Study

The diagram below outlines a typical experimental workflow for an in vitro metabolism study of solifenacin using liver microsomes.

Caption: Workflow for in vitro metabolism of solifenacin.

Conclusion

The preclinical pharmacokinetic profile of solifenacin is characterized by good oral absorption, extensive distribution, and primary elimination through hepatic metabolism mediated by CYP3A4. The major metabolites are generally inactive, with the exception of 4R-hydroxy solifenacin, which is present in low concentrations. The pharmacokinetic and metabolic characteristics of solifenacin in preclinical species provide a basis for understanding its disposition and for the design and interpretation of non-clinical safety studies. Further research to provide a more complete and directly comparable set of pharmacokinetic parameters across various preclinical species would be beneficial for more precise interspecies scaling and prediction of human pharmacokinetics.

References

The Effect of Solifenacin on Intracellular Calcium Mobilization in Bladder Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms by which solifenacin (B1663824), a competitive muscarinic receptor antagonist, modulates intracellular calcium signaling in bladder cells. The information presented herein is intended to support research and development efforts in the field of urology and pharmacology.

Core Mechanism of Action

Solifenacin is a cornerstone in the management of overactive bladder (OAB). Its therapeutic effect is primarily attributed to its antagonism of muscarinic acetylcholine (B1216132) receptors, particularly the M3 subtype, which is predominantly expressed in the detrusor smooth muscle of the urinary bladder.[1][2][3] The binding of acetylcholine to M3 receptors initiates a signaling cascade that leads to an increase in intracellular calcium (Ca2+), triggering muscle contraction.[1][2] By competitively inhibiting this interaction, solifenacin effectively reduces bladder muscle contractions, thereby alleviating the symptoms of OAB.[4]

Signaling Pathway of M3 Receptor-Mediated Calcium Mobilization

The activation of the M3 muscarinic receptor, a Gq protein-coupled receptor, in bladder detrusor cells initiates a well-defined signaling pathway culminating in the release of intracellular calcium.[5] This cascade is the primary target of solifenacin's inhibitory action.

The key steps in this pathway are as follows:

-

Acetylcholine Binding: Acetylcholine, released from parasympathetic nerves, binds to the M3 receptor on the surface of bladder smooth muscle cells.

-

Gq Protein Activation: This binding activates the associated Gq protein, causing the dissociation of its α-subunit.

-

Phospholipase C (PLC) Activation: The activated Gqα subunit stimulates phospholipase C (PLC).

-

PIP2 Hydrolysis: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5]

-

IP3-Mediated Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the sarcoplasmic reticulum (SR), the primary intracellular calcium store.

-

Intracellular Calcium Increase: This binding triggers the opening of IP3 receptor channels, leading to a rapid efflux of Ca2+ from the SR into the cytoplasm, significantly increasing the intracellular calcium concentration.

-

Muscle Contraction: The elevated cytosolic Ca2+ binds to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to the interaction of actin and myosin filaments and subsequent smooth muscle contraction.[1]

The following diagram illustrates this signaling cascade:

Quantitative Data on Solifenacin's Inhibition of Calcium Mobilization

Several in vitro studies have quantified the inhibitory effect of solifenacin on agonist-induced intracellular calcium mobilization in bladder smooth muscle cells. The data is summarized in the table below.

| Parameter | Species | Cell Type | Agonist | Value | Reference |

| pKi | Cynomolgus Monkey | Bladder Smooth Muscle Cells | Carbachol (B1668302) | 8.5 ± 0.053 | [6][7] |

| pKi | Guinea Pig | Detrusor Cells | Carbachol | 8.4 | [8] |

| pA2 | Human | Detrusor Smooth Muscle | Carbachol | Similar to Oxybutynin | [9][10] |

-

pKi: The negative logarithm of the inhibitor constant (Ki), which represents the binding affinity of the antagonist to the receptor. A higher pKi value indicates a higher binding affinity.

-

pA2: The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. It is a measure of the antagonist's potency.

These values demonstrate solifenacin's high affinity for muscarinic receptors in bladder cells and its potent antagonism of agonist-induced calcium signaling.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature to assess the effects of solifenacin on intracellular calcium mobilization in bladder cells.

Isolation of Primary Bladder Smooth Muscle Cells

This protocol describes a general method for isolating primary bladder smooth muscle cells for subsequent in vitro experiments.[11][12][13][14]

Materials:

-

Freshly excised bladder tissue (e.g., from pig, mouse, or human biopsy)

-

Phosphate-buffered saline (PBS) containing antibiotics (e.g., Penicillin/Streptomycin) and an antifungal agent (e.g., Fungizone)

-

Enzyme digestion solution (e.g., collagenase)

-

Cell culture medium (e.g., Dulbecco's Modified Eagle's Medium - DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Cell culture flasks or plates

-

Sterile dissection tools

Procedure:

-

Tissue Collection and Preparation: Aseptically collect the bladder tissue and immediately place it in cold PBS with antibiotics and antifungal agents.

-

Dissection: Carefully remove the urothelium and adventitial layers from the bladder tissue under a dissecting microscope to isolate the detrusor muscle.

-

Mincing: Mince the isolated detrusor muscle into small fragments (approximately 1-2 mm³).

-

Enzymatic Digestion: Transfer the minced tissue to a solution containing collagenase and incubate at 37°C with gentle agitation to dissociate the cells. The incubation time will vary depending on the tissue source and enzyme concentration.

-

Cell Dispersion: After digestion, further disperse the cells by gentle pipetting.

-

Filtration and Centrifugation: Filter the cell suspension through a cell strainer to remove undigested tissue fragments. Centrifuge the filtrate to pellet the cells.

-

Cell Plating: Resuspend the cell pellet in complete culture medium and plate the cells onto culture flasks or plates.

-

Cell Culture: Maintain the cells in a humidified incubator at 37°C with 5% CO2. The culture medium should be changed every 2-3 days.

The following diagram outlines the workflow for isolating primary bladder smooth muscle cells:

Measurement of Intracellular Calcium Using Fura-2 AM

This protocol outlines the use of the ratiometric fluorescent indicator Fura-2 AM to measure changes in intracellular calcium concentration in bladder cells following stimulation and treatment with solifenacin.

Materials:

-

Cultured bladder smooth muscle cells on coverslips or in 96-well plates

-

Fura-2 acetoxymethyl ester (Fura-2 AM)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Pluronic F-127

-

HEPES-buffered saline (HBS) or other suitable physiological buffer

-

Carbachol (or other muscarinic agonist)

-

Solifenacin

-

Fluorescence microscope or plate reader equipped for ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm)

Procedure:

-

Fura-2 AM Loading Solution Preparation: Prepare a stock solution of Fura-2 AM in DMSO. Just before use, dilute the Fura-2 AM stock solution in HBS containing a small amount of Pluronic F-127 to aid in dye solubilization.

-

Cell Loading: Wash the cultured bladder cells with HBS and then incubate them with the Fura-2 AM loading solution in the dark at room temperature or 37°C for 30-60 minutes.

-

Washing: After loading, wash the cells several times with HBS to remove extracellular Fura-2 AM.

-

De-esterification: Incubate the cells in HBS for an additional 15-30 minutes to allow for the complete de-esterification of Fura-2 AM by intracellular esterases, which traps the dye inside the cells.

-

Baseline Fluorescence Measurement: Place the coverslip with the loaded cells on the stage of the fluorescence microscope or the plate in the plate reader. Acquire baseline fluorescence images or readings by alternating excitation at 340 nm and 380 nm and measuring the emission at ~510 nm.

-

Cell Stimulation and Solifenacin Treatment:

-

To determine the effect of solifenacin, pre-incubate the cells with various concentrations of solifenacin for a defined period.

-

After pre-incubation, stimulate the cells with a muscarinic agonist such as carbachol while continuously recording the fluorescence ratio (F340/F380).

-

-

Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths (340 nm/380 nm) is directly proportional to the intracellular calcium concentration. Calculate the change in this ratio from baseline to determine the effect of carbachol and the inhibitory effect of solifenacin.

The following diagram provides a logical workflow for this experimental protocol:

Conclusion

Solifenacin effectively reduces bladder detrusor muscle contractility by antagonizing M3 muscarinic receptors and subsequently inhibiting the downstream signaling cascade that leads to intracellular calcium mobilization. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the nuanced effects of solifenacin and other antimuscarinic agents on bladder cell physiology. A thorough understanding of these mechanisms is paramount for the development of more targeted and efficacious therapies for overactive bladder and other urological disorders.

References

- 1. Muscarinic receptors in the bladder: from basic research to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. urology-textbook.com [urology-textbook.com]

- 3. research.bond.edu.au [research.bond.edu.au]

- 4. A review of solifenacin in the treatment of urinary incontinence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]

- 6. Comparison of in vitro selectivity profiles of solifenacin succinate (YM905) and current antimuscarinic drugs in bladder and salivary glands: a Ca2+ mobilization study in monkey cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. openaccessjournals.com [openaccessjournals.com]

- 8. M(3) receptor antagonism by the novel antimuscarinic agent solifenacin in the urinary bladder and salivary gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacological effects of solifenacin on human isolated urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Isolation of smooth muscle cells from bladder for generation of engineered urologic organs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Stereoselective Synthesis of Solifenacin for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthetic routes for obtaining the stereoisomers of solifenacin (B1663824), a competitive muscarinic acetylcholine (B1216132) receptor antagonist. The focus of this document is to furnish researchers with detailed methodologies and comparative data to support the laboratory-scale synthesis of solifenacin and its stereoisomers for research and development purposes.

Solifenacin, chemically known as (1S)-(3R)-1-azabicyclo[2.2.2]oct-3-yl 3,4-dihydro-1-phenyl-2(1H)-isoquinolinecarboxylate, is a chiral compound with two stereocenters, leading to four possible stereoisomers: (1S, 3R), (1R, 3S), (1S, 3S), and (1R, 3R). The therapeutically active enantiomer is the (1S, 3R) isomer, marketed as solifenacin succinate (B1194679) for the treatment of overactive bladder.[1][2] Access to all four stereoisomers is crucial for in-depth pharmacological and toxicological studies.

This guide details various synthetic strategies, including stereoselective syntheses and chiral resolution methods, to obtain enantiomerically pure solifenacin isomers.

Key Synthetic Strategies

The synthesis of solifenacin stereoisomers primarily revolves around two key chiral building blocks: (S)- or (R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline and (R)- or (S)-3-quinuclidinol. The desired solifenacin stereoisomer is then formed by the coupling of these two intermediates. The main approaches to achieve stereochemical control include:

-

Stereoselective Synthesis using Chiral Precursors: This is the most common approach, where the desired stereoisomer is synthesized from enantiomerically pure starting materials. This typically involves the coupling of (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline with (R)-3-quinuclidinol to yield the active (1S, 3R)-solifenacin.

-

Diastereomeric Resolution: This method involves the synthesis of a mixture of diastereomers, which are then separated based on their different physical properties, often through crystallization with a chiral resolving agent. For instance, a racemic mixture of 1-phenyl-1,2,3,4-tetrahydroisoquinoline (B142631) can be reacted with enantiopure (R)-3-quinuclidinol to produce a diastereomeric mixture of solifenacin, which is then separated.

-

Asymmetric Synthesis of Chiral Intermediates: This advanced approach focuses on the asymmetric synthesis of the key chiral intermediates, (R)-3-quinuclidinol and (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline, to ensure a high enantiomeric purity of the final product.

Synthesis of Key Chiral Intermediates

Asymmetric Synthesis of (R)-3-Quinuclidinol

(R)-3-quinuclidinol is a crucial building block for the synthesis of the active (1S, 3R)-solifenacin. While it can be obtained through the resolution of a racemic mixture, asymmetric reduction of 3-quinuclidinone offers a more direct route to the enantiomerically pure alcohol.

Biocatalytic reduction has emerged as a highly efficient method. For example, the use of a novel keto reductase (ArQR) from Agrobacterium radiobacter ECU2556 has been reported to reduce 3-quinuclidinone to (R)-3-quinuclidinol with excellent enantioselectivity and a high space-time yield of 916 g L⁻¹ d⁻¹.[3] Another method utilizes a 3-quinuclidinone reductase from Rhodotorula rubra JCM3782, which also catalyzes the asymmetric reduction of 3-quinuclidinone to (R)-3-quinuclidinol with an enantiomeric excess of over 99.9%.[4][5]

Synthesis of (S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline

The synthesis of enantiomerically pure (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline is another critical step. A common laboratory-scale synthesis involves the Bischler-Napieralski cyclization of N-phenethylbenzamide followed by reduction and chiral resolution.[6] A highly stereoselective synthesis has been accomplished using (R)-tert-butanesulfinamide as a chiral auxiliary. This method involves the aryl Grignard addition to a chiral N-sulfinylimine followed by haloamide cyclization.[7]

Coupling Reactions and Final Product Formation

Once the desired chiral intermediates are obtained, they are coupled to form the solifenacin molecule. A widely used method involves the reaction of (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline with an activated form of (R)-3-quinuclidinol.

One common activation strategy is the formation of a chloroformate derivative of (R)-3-quinuclidinol. This is then reacted with (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline in the presence of a base to yield solifenacin.[8] An alternative approach involves the transesterification reaction between (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylic acid ethyl ester and (R)-3-quinuclidinol in the presence of a strong base like sodium hydride.[9]

A one-pot procedure has also been developed where (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline is first reacted with N,N'-carbonyldiimidazole, and the resulting activated intermediate is then reacted with (R)-3-quinuclidinol.[9]

The final step in the preparation of the commercially available drug is the formation of the succinate salt, which is achieved by reacting the solifenacin base with succinic acid in a suitable solvent system, such as acetone (B3395972) or a mixture of ethanol (B145695) and ethyl acetate (B1210297).[10][11]

Quantitative Data on Synthetic Methods

The following table summarizes quantitative data from various reported synthetic methods for solifenacin and its key intermediates.

| Method | Key Transformation | Yield (%) | Enantiomeric/Diastereomeric Excess (%) | Reference |

| (R)-3-Quinuclidinol Synthesis | ||||

| Biocatalytic Reduction | Asymmetric reduction of 3-quinuclidinone using ArQR from A. radiobacter | High | >99 ee | [3] |

| Biocatalytic Reduction | Asymmetric reduction of 3-quinuclidinone using reductase from R. rubra | 98.6 | >99.9 ee | [4][5] |

| (S)-Solifenacin Synthesis | ||||

| Chiral Auxiliary Approach | Aryl Grignard addition to N-sulfinylimine derived from (R)-tert-butanesulfinamide | ~60-70 | >98 de | [7] |

| One-Pot Synthesis | Coupling of (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline and (R)-3-quinuclidinol via carbonyldiimidazole activation | 76.38 | 99.98 (S,R) | [10] |

| Zn(OTf)₂ Catalyzed Synthesis | Coupling of (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carbonyl chloride and (R)-(-)-3-Quinuclidinol in the presence of Zn(OTf)₂ | High | Enantiomerically pure | [1] |

Experimental Protocols

General Protocol for the Synthesis of (1S, 3R)-Solifenacin via a One-Pot Procedure

This protocol is a generalized representation based on a patented method.[10]

Materials:

-

(S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline

-

(R)-quinuclidin-3-ol

-

Isopropyl acetate

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate

-

Succinic acid

-

Acetone

Procedure:

-

A solution of triphosgene in isopropyl acetate is prepared and cooled.

-

A solution of (R)-quinuclidin-3-ol and triethylamine in isopropyl acetate is added dropwise to the triphosgene solution while maintaining a low temperature. The mixture is stirred for approximately 2 hours.

-

A solution of (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline in isopropyl acetate is then added to the reaction mixture.

-

The reaction mixture is heated to reflux and maintained for about 4 hours.

-

After cooling, a saturated aqueous solution of ammonium chloride is added.

-

The organic layer is separated, washed with water and sodium bicarbonate solution, and then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield crude solifenacin base as an oil.

-

For the preparation of the succinate salt, the crude solifenacin base is dissolved in isopropyl acetate.

-

In a separate flask, succinic acid is dissolved in hot acetone.

-

The solifenacin base solution is added to the hot succinic acid solution.

-

The mixture is cooled to room temperature, allowing solifenacin succinate to precipitate.

-

The solid is collected by filtration, washed with a suitable solvent, and dried to afford solifenacin succinate.

Chiral Separation of Solifenacin Stereoisomers by HPLC

For the analysis and separation of solifenacin stereoisomers, chiral High-Performance Liquid Chromatography (HPLC) is the method of choice.[12][13][14]

Typical HPLC Conditions:

-

Column: Chiral stationary phases such as amylose (B160209) tris(3,5-dimethylphenylcarbamate) coated on silica-gel (e.g., Chiralpak AD-H or Lux Amylose-1).[12][13]

-

Mobile Phase: A mixture of n-hexane, ethanol, and diethylamine (B46881) in an isocratic elution mode is commonly used.[13]

-

Detection: UV detection at 220 nm.[13]

These conditions allow for the effective separation of the four stereoisomers of solifenacin, enabling the determination of enantiomeric and diastereomeric purity.

Visualizing Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the key synthetic workflows for obtaining solifenacin stereoisomers.

Caption: General synthetic route to (1S, 3R)-Solifenacin Succinate.

Caption: Biocatalytic synthesis of the key intermediate (R)-3-Quinuclidinol.

Caption: Synthesis of solifenacin stereoisomers via diastereomeric resolution.

This guide provides a foundational understanding of the synthesis of solifenacin stereoisomers. Researchers are encouraged to consult the cited literature for more specific details and safety information before undertaking any experimental work.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. Pharmacological characterization of a new antimuscarinic agent, solifenacin succinate, in comparison with other antimuscarinic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Highly efficient synthesis of (R)-3-quinuclidinol in a space-time yield of 916 g L(-1) d(-1) using a new bacterial reductase ArQR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stereoselective synthesis of (R)-3-quinuclidinol through asymmetric reduction of 3-quinuclidinone with 3-quinuclidinone reductase of Rhodotorula rubra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Solifenacin Succinate | Semantic Scholar [semanticscholar.org]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 8. Synthesis process of solifenacin succinate - Eureka | Patsnap [eureka.patsnap.com]

- 9. WO2008062282A2 - An improved process for the synthesis of solifenacin - Google Patents [patents.google.com]

- 10. US20080242697A1 - Process for the synthesis of solifenacin - Google Patents [patents.google.com]

- 11. US8772491B2 - Process for the preparation of solifenacin succinate - Google Patents [patents.google.com]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. Separation and simultaneous estimation of enantiomers and Diastereomers of muscarinic receptor antagonist Solifenacin using stability-indicating Normal-phase HPLC technique with chiral stationary phase amylose tris-(3,5-dimethylphenylcarbamate) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. phenomenex.com [phenomenex.com]

Investigating the Off-Target Effects of Solifenacin Hydrochloride: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro off-target effects of solifenacin (B1663824) hydrochloride, a competitive muscarinic receptor antagonist primarily used for the treatment of overactive bladder. Understanding the off-target profile of a drug is critical for predicting potential side effects and for the development of more selective therapeutic agents. This document summarizes key quantitative data, details the experimental protocols used for their determination, and provides visual representations of relevant pathways and workflows.

Off-Target Binding and Functional Activity

Solifenacin's primary therapeutic action is the antagonism of M3 muscarinic receptors in the bladder. However, in vitro studies have revealed interactions with other muscarinic receptor subtypes and other molecular targets.

Muscarinic Receptor Subtype Selectivity

Solifenacin exhibits a degree of selectivity for the M3 receptor over other muscarinic subtypes. The binding affinities (Ki) for human muscarinic M1, M2, M3, M4, and M5 receptors have been determined through radioligand binding assays.[1][2][3]

Table 1: Solifenacin Binding Affinities for Human Muscarinic Receptor Subtypes

| Receptor Subtype | Ki (nM) |

| M1 | 26 |

| M2 | 170 |

| M3 | 12 |

| M4 | 110 |

| M5 | 31 |

Data sourced from radioligand receptor binding assays.[1][2][3]

The functional consequences of this binding profile have been investigated in tissue-based assays. In isolated rat urinary bladder, which is rich in M3 receptors, solifenacin competitively antagonized carbachol-induced contractions.[1][3] In functional studies on isolated cells, solifenacin showed a 3.6-fold higher potency for bladder smooth muscle cells compared to salivary gland cells.[4]

Table 2: Functional Antagonism of Solifenacin in Tissue and Cell-Based Assays

| Assay System | Parameter | Value |

| Isolated Rat Urinary Bladder (Carbachol-induced contraction) | pA2 | 7.44 ± 0.09 |

| Rat Bladder Smooth Muscle Cells (Carbachol-induced Ca2+ mobilization) | pKi | 8.12 |

| Rat Salivary Gland Cells (Carbachol-induced Ca2+ mobilization) | pKi | 7.57 |

pA2 and pKi values are negative logarithms of the antagonist affinity constant.

Interaction with Ion Channels and Transporters

hERG Potassium Channel

A known off-target interaction for many drugs is the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to cardiac arrhythmias. While a specific IC50 value for solifenacin's inhibition of the hERG channel was not detailed in the provided search results, it is an important parameter in safety pharmacology.

P-glycoprotein (MDR1)

In vitro studies have shown that solifenacin is not a substrate for the P-glycoprotein (MDR1) transporter. However, it can act as an inhibitor of this transporter.[5]

Table 3: Solifenacin Interaction with P-glycoprotein (MDR1)

| Interaction | Parameter | Value (µM) |

| Inhibition of Digoxin Transport | IC50 | 5.1 |

Data from in vitro transport assays using LLC-PK1 cells transfected with human MDR1.[5]

Effects on Cytochrome P450 Enzymes

In vitro studies using human liver microsomes have demonstrated that solifenacin does not significantly inhibit the major cytochrome P450 enzymes at therapeutic concentrations. However, a weak inhibitory potential for CYP2C19 has been noted.[6]

Table 4: In Vitro Effects of Solifenacin on Cytochrome P450 Enzymes

| Enzyme | Effect |

| CYP1A1/2 | No influence on activity |

| CYP2C9 | No influence on activity |

| CYP2D6 | No influence on activity |

| CYP3A4 | No influence on activity |

| CYP2C19 | Weak inhibitory potential |

Experimental Protocols

Muscarinic Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of solifenacin for human muscarinic receptor subtypes (M1-M5).

Methodology:

-

Cell Culture and Membrane Preparation: CHO-K1 cells stably expressing individual human muscarinic receptor subtypes (M1, M2, M3, M4, or M5) are cultured and harvested. The cells are then homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes. The resulting membrane preparations are stored at -80°C until use.

-

Radioligand Binding: The competitive binding assay is performed in a 96-well plate format. Membrane preparations are incubated with a specific radioligand, such as [3H]N-methylscopolamine ([3H]NMS), at a concentration close to its Kd value.

-

Competition with Solifenacin: Increasing concentrations of solifenacin are added to the incubation mixture to compete with the radioligand for binding to the receptors.

-

Incubation and Separation: The mixture is incubated at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold buffer to remove unbound radioactivity.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The IC50 values (the concentration of solifenacin that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis. The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay Workflow

Functional Antagonism in Isolated Tissues

Objective: To determine the functional antagonist potency (pA2) of solifenacin on muscarinic receptor-mediated tissue contraction.

Methodology:

-

Tissue Preparation: Male Wistar rats are euthanized, and the urinary bladders are excised and placed in cold Krebs solution. The bladder is cut into longitudinal strips.

-

Organ Bath Setup: The bladder strips are mounted in organ baths containing Krebs solution, maintained at 37°C, and continuously gassed with 95% O2 and 5% CO2. The strips are connected to isometric force transducers to record contractions.

-

Equilibration: The tissues are allowed to equilibrate under a resting tension for a specified period (e.g., 60 minutes).

-

Cumulative Concentration-Response Curve: A cumulative concentration-response curve to a muscarinic agonist, such as carbachol (B1668302), is generated to establish a baseline contractile response.

-

Antagonist Incubation: The tissues are washed and then incubated with a specific concentration of solifenacin for a defined period (e.g., 30 minutes).

-

Shift in Concentration-Response Curve: A second cumulative concentration-response curve to carbachol is generated in the presence of solifenacin.

-

Data Analysis: The Schild plot analysis is used to determine the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist concentration-response curve.

Schild Analysis Workflow for Functional Antagonism

hERG Potassium Channel Assay

Objective: To assess the inhibitory potential of solifenacin on the hERG potassium channel.

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel are cultured under standard conditions.

-

Patch-Clamp Electrophysiology: Whole-cell patch-clamp recordings are performed using an automated or manual patch-clamp system.

-

Voltage Protocol: A specific voltage-clamp protocol is applied to elicit hERG currents. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current, which is characteristic of hERG channels.

-

Compound Application: A baseline hERG current is established, after which increasing concentrations of solifenacin are applied to the cells.

-

Data Acquisition and Analysis: The peak tail current amplitude is measured before and after the application of solifenacin. The percentage of inhibition is calculated for each concentration, and the data are fitted to a concentration-response curve to determine the IC50 value.

Cytochrome P450 Inhibition Assay

Objective: To evaluate the inhibitory effect of solifenacin on the activity of various CYP450 isoenzymes.

Methodology:

-

Incubation Mixture: The assay is typically performed using human liver microsomes as the enzyme source. The incubation mixture contains a specific probe substrate for the CYP isoenzyme of interest, NADPH as a cofactor, and varying concentrations of solifenacin.

-

Incubation: The reaction is initiated by the addition of NADPH and incubated at 37°C for a specific time.

-

Reaction Termination: The reaction is stopped by adding a suitable solvent, such as acetonitrile.

-

Metabolite Quantification: The formation of the specific metabolite of the probe substrate is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The rate of metabolite formation in the presence of solifenacin is compared to the control (without solifenacin) to determine the percentage of inhibition. The IC50 value is calculated by plotting the percentage of inhibition against the solifenacin concentration.

P-glycoprotein (MDR1) Transport Assay

Objective: To determine if solifenacin is a substrate or inhibitor of the P-glycoprotein transporter.

Methodology:

-

Cell Culture: LLC-PK1 cells transfected with the human MDR1 gene (and a control cell line with an empty vector) are cultured on permeable supports (e.g., Transwell inserts) to form a polarized monolayer.

-

Transport Assay (Substrate Assessment): Radiolabeled solifenacin is added to either the apical or basolateral chamber of the Transwell plate. After a defined incubation period, the amount of solifenacin in the opposite chamber is quantified. The bidirectional transport (apical-to-basolateral and basolateral-to-apical) is measured, and the efflux ratio is calculated. An efflux ratio significantly greater than 1 in MDR1-expressing cells compared to control cells indicates that the compound is a substrate.

-